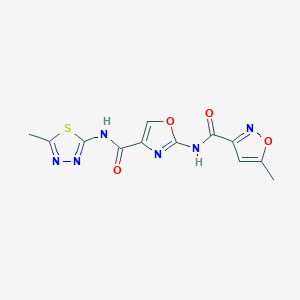
5-甲基-N-(4-((5-甲基-1,3,4-噻二唑-2-基)氨基甲酰基)噁唑-2-基)异噁唑-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-N-(4-((5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C12H10N6O4S and its molecular weight is 334.31. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-N-(4-((5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-N-(4-((5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 噻唑类化合物因其抗菌特性而受到关注。该化合物可能表现出抗菌、抗真菌和抗病毒作用。 研究人员合成了对诸如金黄色葡萄球菌、大肠杆菌、铜绿假单胞菌和伤寒沙门氏菌等病原体具有潜在活性的衍生物 .
抗菌活性
总之,该化合物多样的生物活性使其成为进一步研究的有趣课题。 探索其作用机制、安全性概况和临床应用可以带来有价值的见解和潜在的治疗用途 . 🌟
生物活性
5-methyl-N-(4-((5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.
Synthesis of the Compound
The compound can be synthesized through a multi-step process involving the functionalization of 5-methyl-1,3,4-thiadiazole and isoxazole derivatives. The synthetic route typically includes:
- Preparation of 5-methyl-1,3,4-thiadiazole : This is achieved through the reaction of appropriate thioketones with hydrazine derivatives.
- Formation of the isoxazole moiety : This involves cyclization reactions that incorporate oxazole derivatives.
- Final coupling and purification : The final product is obtained through coupling reactions followed by purification techniques such as column chromatography.
Anticancer Activity
Recent studies have demonstrated that analogues of this compound exhibit promising anticancer properties. For instance, compounds derived from similar structures showed IC50 values ranging from 1 to 7 µM against various cancer cell lines, including MCF-7 and A549, compared to doxorubicin's IC50 of approximately 0.5 µM .
Table 1: Anticancer Activity of Related Compounds
Antimicrobial Activity
The antimicrobial efficacy of the compound has also been assessed against various Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentration (MIC) values for selected derivatives ranged from 3.58 to 8.74 µM, indicating moderate to significant activity against pathogens like Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity
| Compound | Microorganism | MIC (µM) | Reference |
|---|---|---|---|
| D-2 | Staphylococcus aureus | 3.58 | |
| D-4 | E. coli | 6.00 | |
| D-19 | Pseudomonas aeruginosa | 8.74 |
Antioxidant Potential
The antioxidant activity was evaluated using the DPPH assay, where the compound exhibited an IC50 value of approximately 22.3 µM, showcasing its potential as an antioxidant agent when compared to ascorbic acid .
Structure–Activity Relationship (SAR)
The SAR studies indicate that substituents on the thiadiazole and isoxazole rings significantly influence biological activity:
- Electron-donating groups (e.g., -OCH₃) enhance anticancer and antioxidant activities.
- Electron-withdrawing groups (e.g., -Cl, -Br) improve antimicrobial efficacy against both bacterial and fungal strains.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- MCF-7 Cell Line Study : A study demonstrated that compound D-16 had a notable effect on cell proliferation in MCF-7 cells, with mechanisms involving apoptosis induction being explored.
- Antimicrobial Efficacy : In vivo studies indicated that derivatives exhibited significant reductions in bacterial load in infected models, suggesting therapeutic potential.
属性
IUPAC Name |
5-methyl-N-[4-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O4S/c1-5-3-7(18-22-5)9(19)14-11-13-8(4-21-11)10(20)15-12-17-16-6(2)23-12/h3-4H,1-2H3,(H,13,14,19)(H,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZQQDCEMHXAPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NC3=NN=C(S3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














